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molecular formula C8H10N2O4S B3060833 N-Methyl-N-(2-nitrophenyl)methanesulfonamide CAS No. 90007-79-7

N-Methyl-N-(2-nitrophenyl)methanesulfonamide

Cat. No. B3060833
M. Wt: 230.24 g/mol
InChI Key: MXWUQRNCQCAURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04534789

Procedure details

To 3.2 g of N-methyl methanesulfonamide in 50 ml of dry dimethylformamide is added 1.47 g of potassium methoxide. The mixture is stirred for 15 minutes. 2.8 g of 2-Fluoronitrobenzene is added and the mixture is heated to reflux for two hours. The dimethylformamide is removed on a rotary evaporator. The concentrated reaction mixture is poured into water. The crude product is extracted with CH2Cl2. The crude extracts are dried with MgSO4, filtered and concentrated on a rotary evaporator. The crude product is purified by recrystallization from butyl chlorideethyl acetate. 3.4 g of product with m.p. 144°-145° C. is obtained.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
potassium methoxide
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3]([CH3:6])(=[O:5])=[O:4].C[O-].[K+].F[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18].O>CN(C)C=O>[CH3:1][N:2]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18])[S:3]([CH3:6])(=[O:5])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
CNS(=O)(=O)C
Name
potassium methoxide
Quantity
1.47 g
Type
reactant
Smiles
C[O-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The dimethylformamide is removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The concentrated reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The crude product is extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude extracts are dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product is purified by recrystallization from butyl chlorideethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN(S(=O)(=O)C)C1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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